3-Isopropoxy-2-(methylamino)propan-1-ol
Description
Significance of β-Amino Alcohol Scaffolds in Organic Chemistry
β-amino alcohols are versatile and highly valued building blocks in organic synthesis. acs.org Their stereochemical arrangement is crucial, as they are often used as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netresearchgate.net The presence of both a basic amino group and an acidic hydroxyl group allows for a range of chemical transformations, making them key intermediates in the synthesis of more complex molecules, including many biologically active compounds and pharmaceuticals. acs.orgresearchgate.net The ability of the amino and hydroxyl groups to participate in hydrogen bonding also influences the conformational preferences and interaction profiles of these molecules. nih.gov
Overview of Isopropoxy and Methylamino Functional Groups in Chemical Structures
A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. libretexts.org The properties of 3-Isopropoxy-2-(methylamino)propan-1-ol are significantly influenced by its isopropoxy and methylamino functional groups.
The isopropoxy group is an alkyl ether functionality derived from isopropanol (B130326). It consists of an isopropyl group (a three-carbon branched alkyl group) bonded to an oxygen atom. fiveable.meucla.edu The branched nature of the isopropyl group can introduce steric hindrance, which can affect the reactivity of nearby functional groups. fiveable.me The ether linkage itself is generally stable and less reactive than an alcohol, and it can influence the molecule's solubility in organic solvents.
The methylamino group is a primary amine in which one of the hydrogen atoms of ammonia (B1221849) is replaced by a methyl group. goong.com Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. libretexts.orgkmchemistry.com The methylamino group can participate in hydrogen bonding and can be protonated to form a positively charged ammonium (B1175870) ion. libretexts.orgontosight.ai This group often plays a critical role in the biological activity of pharmaceutical compounds. goong.com
Contextualization within Propane-1-ol Derivatives
The backbone of this compound is a derivative of propane-1-ol . Propane-1-ol is a primary alcohol with a three-carbon straight chain. wikipedia.orgchemeurope.com It is a colorless liquid used as a solvent in the pharmaceutical industry and for resins and cellulose (B213188) esters. wikipedia.orgchemeurope.com Derivatives of propane-1-ol are numerous and find applications in various fields of chemistry. pcc.eu By modifying the propane-1-ol structure with different functional groups, a wide range of compounds with diverse physical and chemical properties can be synthesized.
Research Landscape and Gaps Pertaining to this compound
A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the broader class of β-amino alcohols and various propane-1-ol derivatives, this particular molecule appears to be largely uncharacterized. There is a lack of published data on its synthesis, physical and chemical properties, and potential applications.
This information gap presents an opportunity for future research. Investigating the synthesis of this compound and characterizing its properties would be a valuable contribution to the field of organic chemistry. Furthermore, exploring its potential biological activity, given the prevalence of β-amino alcohol scaffolds in pharmaceuticals, could uncover new therapeutic applications.
To provide a comparative context, the following table details the properties of the parent molecule, propane-1-ol, and a related isopropoxy compound.
| Property | Propane-1-ol | 3-Isopropoxy-1-propanol |
| Molecular Formula | C₃H₈O | C₆H₁₄O₂ |
| Molar Mass | 60.09 g/mol | 118.17 g/mol |
| Appearance | Clear, colorless liquid | Data not available |
| Boiling Point | 97.1 °C | Data not available |
| Melting Point | -126.5 °C | Data not available |
| Solubility in Water | Fully miscible | Data not available |
| CAS Number | 71-23-8 | 110-48-5 |
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-3-propan-2-yloxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(4-9)8-3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPFVOTWZPQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CO)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Enantioselective Synthesis
Elucidation of Chiral Centers within 3-Isopropoxy-2-(methylamino)propan-1-ol
The molecular structure of this compound, an amino alcohol derivative, contains a single stereogenic center. The chirality of the molecule is determined by the carbon atom at the second position (C-2) of the propanol (B110389) backbone. This carbon is bonded to four distinct substituent groups: a hydroxylmethyl group (-CH₂OH), a hydrogen atom (-H), a methylamino group (-NHCH₃), and an isopropoxymethyl group (-CH₂OCH(CH₃)₂).
The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The distinct spatial arrangement of these enantiomers is crucial, as it often leads to different biological activities, making the production of single-enantiomer forms a significant goal in medicinal chemistry. Enantiomerically pure β-amino alcohols are highly valued as chiral ligands, auxiliaries in asymmetric reactions, and key intermediates for biologically active compounds. acs.org
Enantiomeric Resolution Techniques
Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. For β-amino alcohols like this compound, classical and modern resolution techniques are employed.
One of the most established and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org
This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, yielding the desired pure enantiomer of the amine. libretexts.org The choice of resolving agent and solvent is critical for efficient separation. researchgate.net
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid | Chiral Acid |
| (-)-Mandelic Acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
This table lists common chiral acids used to resolve racemic bases through the formation of diastereomeric salts.
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For β-amino alcohol derivatives, various CSPs have proven effective. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) and macrocyclic antibiotic-based columns (e.g., vancomycin (B549263) or teicoplanin) are frequently used. nih.gov The selection of the mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) with a basic modifier, is optimized to achieve the best resolution. mdpi.com
Table 2: Examples of Chiral Stationary Phases for Amino Alcohol Separation
| Chiral Stationary Phase (CSP) | Type | Application Example |
|---|---|---|
| Vancomycin (Chirobiotic V) | Macrocyclic Glycopeptide | Separation of aryloxyaminopropanol enantiomers. nih.gov |
| Teicoplanin (Chirobiotic T) | Macrocyclic Glycopeptide | Separation of aryloxyaminopropanol enantiomers. nih.gov |
This interactive table provides examples of chiral stationary phases and their applications in the chromatographic separation of compounds structurally related to this compound.
Asymmetric Synthetic Strategies for Enantiomerically Pure Forms
Asymmetric synthesis, which aims to create a specific enantiomer directly, is often more efficient than resolving a racemic mixture. mdpi.com Various strategies have been developed for the enantioselective synthesis of β-amino alcohols.
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to catalyze key transformations. researchgate.net For chiral β-amino alcohols, lipase-catalyzed kinetic resolution is a common and effective strategy. In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol or amino alcohol at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product. mdpi.commdpi.com For instance, Lipase B from Candida antarctica has been used to resolve racemic chlorohydrin precursors to β-blockers with high enantiomeric excess. mdpi.commdpi.com
Another approach is the asymmetric reduction of a precursor ketone using carbonyl reductases. Enzymes from microorganisms like Saccharomyces cerevisiae can reduce prochiral ketones to the corresponding chiral alcohol with high enantioselectivity, which can then be converted to the target amino alcohol. researchgate.net
Table 3: Chemoenzymatic Methods for Chiral Amino Alcohol Synthesis
| Enzyme | Reaction Type | Substrate Example | Result |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Transesterification) | Racemic 1-chloro-3-aryloxy-propan-2-ol | (R)-chlorohydrin obtained with high enantiomeric excess (>96% ee). mdpi.com |
| Saccharomyces cerevisiae | Asymmetric Reduction | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. researchgate.net |
This table summarizes key findings in the chemoenzymatic synthesis of chiral amino alcohols, highlighting the enzyme, reaction type, and stereochemical outcome.
Transition metal catalysis offers a powerful and versatile toolkit for asymmetric synthesis. Chiral catalysts, typically composed of a metal center and a chiral ligand, can promote a wide range of enantioselective reactions to produce chiral β-amino alcohols. acs.orgnih.gov
One such strategy is the asymmetric hydrogenation of α-amino ketones or enaminones, where a chiral rhodium or ruthenium complex can deliver hydrogen stereoselectively. Another important method is the borrowing hydrogen pathway, where an iridium catalyst can facilitate the enantioselective amination of racemic 1,2-diols to yield β-amino alcohols with excellent enantioselectivities. acs.org Furthermore, cooperative catalysis involving a transition metal, an amine, and a Brønsted acid can be used for highly stereoselective cross-aldol reactions to build the amino alcohol framework. rsc.org
Table 4: Transition Metal-Catalyzed Asymmetric Syntheses of β-Amino Alcohols
| Catalyst System (Metal/Ligand) | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Iridium / Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Racemic α-tertiary 1,2-diols | Up to 99% ee. acs.org |
| Copper(I) / Prolinol Silyl Ether | Cross-Aldol Coupling | Aldehydes and Ynals | Up to >99% ee. rsc.org |
This table details selected transition metal-catalyzed reactions for the asymmetric synthesis of β-amino alcohols, indicating the catalyst system, reaction type, and achieved stereoselectivity.
Impact of Stereochemistry on Molecular Recognition and Interactions
The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology. For a molecule like this compound, which possesses a single chiral center at the second carbon of the propanol backbone, two enantiomeric forms exist: (R)-3-Isopropoxy-2-(methylamino)propan-1-ol and (S)-3-Isopropoxy-2-(methylamino)propan-1-ol. These enantiomers, while having identical physical and chemical properties in an achiral environment, exhibit distinct behaviors in the chiral environment of the body.
The precise three-dimensional structure of each enantiomer governs its fit within the binding site of a receptor or enzyme. This concept, often referred to as chiral recognition, is analogous to a lock and key mechanism, where only one enantiomer (the "key") may fit perfectly into the chiral binding site (the "lock"). The other enantiomer, being a non-superimposable mirror image, may bind with a much lower affinity or not at all.
For many pharmacologically active amino alcohols, such as beta-blockers which share a similar structural motif, it is common for one enantiomer to be significantly more active than the other. This stereoselectivity arises from the specific interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—that can only be formed when the molecule has the correct spatial orientation. For instance, the hydroxyl group and the secondary amine of this compound are crucial for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. The isopropoxy group, being bulkier, will have specific steric requirements within the binding site. The relative positions of these three key functional groups are fixed in each enantiomer, leading to different binding energies and, consequently, different biological activities.
While specific binding data for the individual enantiomers of this compound are not extensively detailed in publicly available literature, the principles of stereoselectivity observed in structurally related compounds provide a strong basis for understanding its likely behavior. For example, in many beta-adrenergic antagonists, the (S)-enantiomer is the active form, exhibiting a much higher affinity for the beta-adrenergic receptor than the (R)-enantiomer. It is plausible that a similar stereochemical preference exists for the biological targets of this compound.
The following table summarizes the key functional groups of this compound and their potential roles in molecular recognition, which would be stereochemically dependent.
| Functional Group | Potential Interaction Type | Role in Molecular Recognition |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Forms critical hydrogen bonds with receptor or enzyme active site residues. The specific orientation of this group is vital for high-affinity binding. |
| Secondary Amine (-NHCH₃) | Hydrogen Bond Donor/Acceptor, Ionic Bonding (at physiological pH) | Can form hydrogen bonds and ionic interactions with acidic residues in the binding pocket. Its spatial position relative to other groups is key. |
| Isopropoxy (-OCH(CH₃)₂) | Hydrophobic Interaction, Steric Influence | Occupies a hydrophobic pocket within the binding site. The size and orientation of this group can significantly impact the overall binding affinity and selectivity. |
Further research, including enantioselective synthesis to isolate the pure (R) and (S) forms, followed by detailed pharmacological and biophysical studies, would be necessary to fully elucidate the specific impact of stereochemistry on the molecular recognition and interactions of this compound. Such studies would involve techniques like X-ray crystallography of the enantiomers bound to their target and binding affinity assays to quantify the differences in their biological activity.
Structural Characterization and Spectroscopic Analysis
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable tools for determining the molecular structure of compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy offer complementary information that, when combined, allows for an unambiguous assignment of the chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Isopropoxy-2-(methylamino)propan-1-ol, the expected proton signals would correspond to the isopropoxy group's methyl and methine protons, the propanol (B110389) backbone's methylene (B1212753) and methine protons, the methylamino group's methyl and N-H protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, and spin-spin coupling between neighboring protons would result in characteristic splitting patterns.
¹³C-NMR Spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., alkyl, alcohol, ether-linked).
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule. HSQC correlates proton signals with the carbon atoms to which they are directly attached, confirming the C-H framework.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH ₃ (Isopropoxy) | ~1.1 | ~22 |
| CH (Isopropoxy) | ~3.5 | ~70 |
| CH ₂ (Propoxy) | ~3.4 | ~72 |
| CH (Amino) | ~2.8 | ~60 |
| CH ₂ (Alcohol) | ~3.6 | ~65 |
| N-CH ₃ | ~2.4 | ~35 |
| N-H | Variable | N/A |
| O-H | Variable | N/A |
Note: The chemical shifts are predicted values and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways could include the loss of a methyl group, an isopropoxy group, or cleavage adjacent to the nitrogen or oxygen atoms.
GC-MS analysis would be crucial for assessing the purity of a sample of this compound. The gas chromatogram would show a single peak if the sample is pure, and the corresponding mass spectrum would confirm its identity.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 147 | [M]⁺ (Molecular Ion) |
| 132 | [M - CH₃]⁺ |
| 116 | [M - OCH(CH₃)₂]⁺ |
| 88 | [CH(NHCH₃)CH₂OH]⁺ |
| 59 | [OCH(CH₃)₂]⁺ |
| 44 | [CH₂NHCH₃]⁺ |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific chemical bonds and functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, the C-O stretch of the ether and alcohol, and the C-N stretch of the amine. The broadness of the O-H and N-H stretching bands can also provide information about hydrogen bonding.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H (Amine) | Stretching | 3300-3500 (moderate) | 3300-3500 (moderate) |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |
| C-O (Ether) | Stretching | 1050-1150 | 1050-1150 |
| C-O (Alcohol) | Stretching | 1000-1260 | 1000-1260 |
| C-N (Amine) | Stretching | 1020-1250 | 1020-1250 |
X-ray Crystallography for Solid-State Structure Determination
A key aspect of the crystal structure analysis is the determination of torsion angles, which describe the rotation around single bonds. For a flexible molecule like this compound, the torsion angles along the propanol backbone and the orientation of the isopropoxy and methylamino substituents would reveal the preferred conformation in the solid state. This conformation is typically the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding.
Interactive Data Table: Hypothetical Hydrogen Bond Parameters from X-ray Crystallography
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···N | ~0.85 | ~1.9 | ~2.75 | ~170 |
| N-H···O | ~0.88 | ~2.0 | ~2.88 | ~165 |
Note: These are typical values for such hydrogen bonds and would need to be determined experimentally.
Intermolecular Interactions and Solution Behavior
Spectroscopic Probes of Molecular Association
Detailed research into the specific molecular association of 3-Isopropoxy-2-(methylamino)propan-1-ol using spectroscopic probes is not extensively available in publicly accessible literature. However, the principles of how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are applied can be described. These techniques are fundamental in studying the intermolecular forces at play in similar molecules containing hydroxyl, amine, and ether functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. Changes in concentration or solvent can lead to shifts in the resonance frequencies of protons (¹H NMR) and carbons (¹³C NMR) involved in intermolecular interactions.
Hydrogen Bonding Effects: The protons of the hydroxyl (-OH) and secondary amine (-NH) groups are directly involved in hydrogen bonding. As the concentration of this compound increases in a non-polar solvent, the chemical shifts of these protons are expected to move downfield. This is due to the deshielding effect experienced by the proton when it participates in a hydrogen bond.
Solvent Effects: The choice of solvent significantly impacts the NMR spectrum. In proton-donating or accepting solvents, the solvent molecules will compete to form hydrogen bonds with the solute, leading to different chemical shifts compared to those in inert solvents.
A hypothetical representation of concentration-dependent ¹H NMR chemical shifts for the labile protons of this compound in a solvent like chloroform-d (B32938) is presented below.
| Concentration (mol/L) | Hypothetical -OH Proton Chemical Shift (ppm) | Hypothetical -NH Proton Chemical Shift (ppm) |
| 0.01 | 2.50 | 1.80 |
| 0.10 | 3.15 | 2.25 |
| 0.50 | 4.20 | 2.90 |
| 1.00 | 4.85 | 3.40 |
This table is illustrative and based on general principles of NMR spectroscopy as specific experimental data for this compound is not available.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy measures the vibrations of molecular bonds. The frequency of these vibrations is sensitive to the strength of the bond and its involvement in interactions like hydrogen bonding.
O-H and N-H Stretching Vibrations: In a dilute solution in a non-polar solvent, the FTIR spectrum would show sharp absorption bands corresponding to "free" (non-hydrogen-bonded) -OH and -NH stretching vibrations. As the concentration increases, broader bands at lower frequencies will appear, which are characteristic of hydrogen-bonded -OH and -NH groups. The broadening of the band is due to the variety of different hydrogen-bonded species (dimers, trimers, polymers) present in the solution.
The table below illustrates the expected changes in the vibrational frequencies for the O-H and N-H stretching bands.
| Species | Typical O-H Stretch Frequency (cm⁻¹) | Typical N-H Stretch Frequency (cm⁻¹) |
| Free (dilute solution) | ~3600-3650 (sharp) | ~3300-3350 (sharp) |
| H-bonded (concentrated solution) | ~3200-3500 (broad) | ~3100-3250 (broad) |
This table is illustrative and based on general principles of FTIR spectroscopy as specific experimental data for this compound is not available.
While specific, detailed research findings and comprehensive data tables on the spectroscopic analysis of molecular association for this compound are not readily found in the surveyed literature, the application of standard spectroscopic methodologies provides a robust framework for such investigations. The principles outlined here form the basis for how chemists and physicists probe the subtle but critical intermolecular forces that govern the behavior of molecules in solution.
Structure Activity Relationship Sar Studies of Analogs and Derivatives
Design Principles for Structural Modification
The design of analogs of 3-Isopropoxy-2-(methylamino)propan-1-ol is guided by established principles of medicinal chemistry, focusing on the three key structural components of the molecule: the isopropoxy moiety, the methylamino group, and the propanol (B110389) backbone.
Systematic Variation of the Isopropoxy Moiety
The para-substituted aryloxypropanolamine structure is a hallmark of many cardioselective beta-blockers, and the 4-(2-methoxyethyl)phenoxy group in metoprolol (B1676517) is a key determinant of its β1-selectivity. pharmaguideline.commdpi.com SAR studies have shown that the nature and position of substituents on the aromatic ring significantly influence both potency and selectivity.
Alterations to the isopropoxy group have been a central focus of analog design. For instance, the synthesis of thiophenic isosteres, where the phenyl ring is replaced by a thiophene (B33073) ring, has been explored. Preliminary pharmacological studies of a thiophenic analogue of metoprolol indicated that it behaved in a very similar way to the parent compound, although with some differences in cardioselectivity at low doses. popline.orgnih.gov This suggests that while the aromatic ring is essential for activity, some degree of heteroaromatic variation is tolerated.
Modifications to the Methylamino Group
The secondary amine with a bulky alkyl substituent is a critical feature for beta-adrenergic receptor antagonism. In this compound, the N-isopropyl group plays a pivotal role in receptor binding. SAR studies consistently demonstrate that a secondary amine is optimal for activity, while N,N-disubstitution generally leads to a decrease in beta-blocking activity. pharmaguideline.com
The size and nature of the N-alkyl substituent are crucial for potency. Bulky groups such as isopropyl or tert-butyl are known to enhance antagonistic activity. pharmaguideline.com The synthesis of analogs with varied N-substituents has been a common strategy to probe the steric and electronic requirements of the receptor's binding pocket. For example, replacing the N-isopropyl group with other alkyl or aralkyl groups can significantly alter the compound's affinity and selectivity for beta-adrenoceptor subtypes.
One study described the synthesis of four novel analogues of metoprolol where the nitrogen-containing chain was modified by incorporating an additional stereogenic center, a methyl group, and a hydroxyl function. These derivatives exhibited significant hypotensive and bradycardiac activity, although they lacked direct blocking action at beta-1 and beta-2 adrenergic receptors, indicating a change in the mechanism of action. researchgate.net
Substitution on the Propanol Backbone
The 2-hydroxypropan-1-amine backbone is a fundamental structural motif for aryloxypropanolamine beta-blockers. The stereochemistry of the hydroxyl group is paramount for activity, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. slideshare.net This stereoselectivity is a clear indication of a specific three-point interaction with the receptor.
Modifications to the propanol backbone are generally less tolerated than changes to the aromatic or amino moieties. The introduction of substituents on the carbon atoms of the propanol chain can disrupt the optimal conformation for receptor binding. For instance, the synthesis of a series of (3-hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols showed that the position of the substituent had a profound effect on activity and selectivity. The ortho-substituted derivatives were potent non-cardioselective beta-blockers, whereas the para-substituted analogs were less potent and tended to be cardioselective. nih.gov
Methodologies for SAR Determination
The elucidation of the structure-activity relationships of this compound and its analogs relies on a combination of synthetic chemistry and advanced analytical and computational techniques.
Synthesis of Libraries of Analogs
The systematic exploration of SAR necessitates the synthesis of a diverse range of analogs with specific structural modifications. Various synthetic strategies have been developed for the preparation of aryloxypropanolamines. A common approach involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342), followed by the opening of the resulting epoxide with an appropriate amine. google.com This method allows for the facile introduction of a wide variety of substituents on both the aromatic ring and the amino group.
The synthesis of libraries of these compounds, often employing combinatorial chemistry principles, enables the rapid generation of a multitude of analogs for biological screening. This high-throughput approach accelerates the identification of key structural features that govern activity and selectivity. The preparation of a series of stereoisomeric practolol (B1678030) and propranolol (B1214883) derivatives, where the N-isopropyl group was replaced by an asymmetric heptanoic acid derivative, exemplifies the synthesis of targeted analog libraries to probe specific receptor interactions.
Computational Modeling and Molecular Docking for SAR Analysis
In recent years, computational methods have become an indispensable tool in drug design and SAR studies. Molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding of ligands to their receptors at the atomic level. researchgate.net
For this compound and its analogs, molecular docking studies have been employed to predict their binding modes within the beta-1 adrenergic receptor. mdpi.comcrsp.dz These studies help to rationalize the observed SAR data by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. For example, docking studies can reveal why the (S)-enantiomer exhibits higher affinity than the (R)-enantiomer by showing a more favorable orientation and interaction pattern.
Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the physicochemical properties of the analogs with their biological activities. nih.gov These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. nih.govresearchgate.net By combining synthesis, biological testing, and computational modeling, a comprehensive understanding of the SAR of this compound can be achieved, paving the way for the development of next-generation beta-blockers.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For analogs of this compound, particularly within the class of aryloxypropanolamine beta-blockers, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental.
A significant 3D-QSAR study was conducted on a series of 41 aryloxypropanolamine derivatives acting as agonists for the human β3-adrenergic receptor. nih.govmdpi.com This study aimed to elucidate the structural requirements for potent and selective agonistic activity, which is relevant for conditions like obesity and type II diabetes. nih.gov The resulting CoMFA and CoMSIA models demonstrated high predictive power, with non-cross-validated correlation coefficients (r²ncv) of 0.993 and 0.984, respectively. nih.govmdpi.com The predictive ability of these models was further validated with a test set of compounds, yielding high squared predictive correlation coefficient (r²test) values of 0.865 and 0.918. nih.govmdpi.com
The contour maps generated from these models provide a visual representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. For instance, the models indicated that specific substitutions on the aromatic ring and the nature of the amine substituent are critical for receptor affinity and selectivity. nih.govmdpi.com Such QSAR models serve as powerful tools for the rational design of new, more potent, and selective analogs by predicting their activity before synthesis.
Another comparative 3D-QSAR study on tryptamine-based derivatives targeting β1-, β2-, and β3-adrenoceptors also highlighted the differential requirements for binding to each receptor subtype. nih.gov The CoMFA models for each subtype showed distinct steric and electrostatic contributions, providing a basis for designing subtype-selective ligands. nih.gov
Mechanistic Insights from SAR Data
Structure-Activity Relationship (SAR) data for analogs of this compound provide crucial insights into their mechanism of action at the molecular level. The interaction of these aryloxypropanolamine compounds with beta-adrenergic receptors is highly stereospecific and dependent on key structural features.
The propanolamine (B44665) sidechain is a critical pharmacophoric element. The hydroxyl group on the second carbon and the secondary amine are essential for binding to the receptor. pharmacy180.com The stereochemistry of the hydroxyl-bearing carbon is paramount; the (S)-enantiomer is consistently found to be significantly more potent than the (R)-enantiomer, often by a factor of 100. pharmacy180.commdpi.com This stereoselectivity suggests a specific three-point interaction with the receptor, involving the aromatic ring, the hydroxyl group, and the amine group.
The nature of the substituent on the nitrogen atom also plays a significant role. Bulky alkyl groups, such as isopropyl or tert-butyl, are generally favored for antagonistic activity. nih.gov This is thought to be because these bulky groups can occupy a hydrophobic pocket in the receptor, contributing to a strong binding affinity.
The aromatic ring and its substitution pattern are primary determinants of both potency and selectivity. pharmacy180.com For instance, para-substitution on the aromatic ring, particularly with groups capable of hydrogen bonding, is often associated with β1-selectivity (cardioselectivity). nih.gov In contrast, ortho-substitution tends to result in more potent, non-selective beta-blockers. nih.gov The introduction of an oxymethylene bridge (-OCH2-) between the aromatic ring and the propanolamine side chain, a defining feature of aryloxypropanolamines, was a major breakthrough that led to a significant increase in potency compared to the earlier arylethanolamine beta-blockers. mdpi.com
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. uniroma1.itnih.gov These approaches involve modifying the core structure (scaffold) of a known active compound while retaining its key pharmacophoric features.
In the context of this compound analogs, scaffold hopping could involve replacing the aryloxypropanolamine backbone with a different chemical framework that maintains the crucial spatial arrangement of the aromatic ring, hydroxyl group, and amine function. The goal is to identify new molecular architectures that can mimic the binding mode of the original ligand in the beta-adrenergic receptor. While specific examples of successful scaffold hops for this exact compound are not extensively documented in readily available literature, the principles of this strategy are widely applied in the broader field of beta-blocker development. uniroma1.it Computational tools are often employed to screen virtual libraries of compounds for potential scaffolds that can present the necessary pharmacophoric elements in the correct orientation. biosolveit.de
Bioisosteric replacement, a more subtle approach, involves substituting a functional group with another that has similar physicochemical properties, leading to a molecule that retains the desired biological activity. nih.gov For the aryloxypropanolamine scaffold, bioisosteric replacements could be applied to various parts of the molecule. For example, the ether linkage in the aryloxy moiety could be replaced with other groups like thioethers or methylene (B1212753) groups to modulate the compound's electronic properties and metabolic stability. Similarly, different heterocyclic rings can be used as bioisosteres for the phenyl ring to fine-tune receptor interactions and physicochemical properties. The strategic application of bioisosterism can lead to analogs with improved therapeutic profiles. nih.gov
Theoretical Chemistry and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
The electronic structure of 3-Isopropoxy-2-(methylamino)propan-1-ol dictates its reactivity and intermolecular interactions. Key descriptors that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Furthermore, conceptual Density Functional Theory (DFT) can be used to compute reactivity indices such as electronegativity, chemical hardness, and electrophilicity. These descriptors help in predicting how the molecule will interact with other chemical species, for instance, by identifying potential sites for nucleophilic or electrophilic attack. A molecular electrostatic potential (MEP) map would visually represent the electron density distribution, highlighting electron-rich and electron-poor regions of the molecule.
Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | - | Energy of the highest occupied molecular orbital |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | - | Measure of the ability to attract electrons |
| Chemical Hardness (η) | - | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | - | Propensity to accept electrons |
Note: The values in this table are hypothetical and would require specific quantum chemical calculations to be determined.
The flexibility of the aliphatic chain in this compound allows it to adopt various conformations. Understanding the preferred three-dimensional structures is crucial as the conformation often dictates the molecule's biological activity.
Conformational analysis can be performed using ab initio (from the beginning) methods like Hartree-Fock or more computationally efficient Density Functional Theory (DFT) methods. A systematic search of the potential energy surface by rotating the molecule's single bonds would identify various conformers. Subsequent geometry optimization and frequency calculations for each conformer would determine their relative stabilities (energies) and confirm that they are true energy minima. The results would likely show that intramolecular hydrogen bonding between the hydroxyl and amino groups plays a significant role in stabilizing certain low-energy conformations.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of a molecule.
MD simulations can model the behavior of this compound in different environments, such as in an aqueous solution or bound to a protein. In solution, these simulations can reveal information about the molecule's solvation, its conformational flexibility over time, and the dynamics of its intramolecular hydrogen bonds.
When studying protein binding, MD simulations can elucidate the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the binding, and the conformational changes that may occur in both the ligand and the protein upon binding.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful tools for predicting the binding affinity and orientation of a small molecule within the active site of a target protein.
Given that this compound is structurally related to beta-blockers, a hypothetical docking study could investigate its interaction with a beta-adrenergic receptor. In such a study, the 3D structure of the receptor would be obtained from a protein database. The compound would then be computationally "docked" into the receptor's binding site.
The results would predict the most likely binding pose and a corresponding binding score, which is an estimate of the binding affinity. Analysis of the docked pose would reveal specific interactions, such as hydrogen bonds between the hydroxyl and amino groups of the ligand and amino acid residues in the receptor, as well as hydrophobic interactions involving the isopropoxy group.
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Site
| Interaction Type | Potential Functional Group Involved | Possible Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Hydroxyl group, Amino group | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Hydroxyl group, Ether oxygen | Asparagine, Glutamine, Serine, Threonine |
| Hydrophobic Interaction | Isopropyl group, Propyl chain | Valine, Leucine, Isoleucine, Phenylalanine |
| Ionic Interaction | Protonated Amino group | Aspartate, Glutamate |
Virtual Screening Methodologies
There are no documented studies that have utilized virtual screening methodologies to investigate this compound. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Methodologies include both ligand-based and structure-based approaches. Ligand-based methods rely on the knowledge of other molecules that bind to the target, while structure-based methods use the three-dimensional structure of the target.
While numerous studies have applied these techniques to screen for ligands of beta-adrenergic receptors, none have specifically reported the inclusion or results for this compound. plos.orgnih.govmdpi.comnih.govaip.org
Thermodynamic Modeling of Phase Equilibria and Mixture Properties
There is a lack of published data on the thermodynamic modeling of phase equilibria and mixture properties for this compound. Thermodynamic modeling is crucial for understanding the behavior of a compound in different phases and in mixtures, which has significant implications for its formulation and delivery. These studies often involve measuring and predicting properties such as vapor-liquid equilibria, solubility, and partitioning behavior.
Thermodynamic principles are also fundamental to understanding drug-receptor interactions, where binding affinity is governed by changes in enthalpy and entropy. nih.govwiley.comeoht.info However, specific thermodynamic data or modeling for the binding of this compound to any receptor is not available.
Chemical Reactivity and Derivatization
Reactions Involving the Hydroxyl Group
The primary hydroxyl (-OH) group is a key site for derivatization, readily undergoing esterification, etherification, and oxidation reactions.
The primary alcohol can be converted into esters through reaction with various acylating agents. This includes reactions with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. For instance, reacting the compound with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester.
Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. chemistrytalk.org This process involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. masterorganicchemistry.com It is important to note that the presence of the amine group may require a protection strategy or careful selection of the base to avoid side reactions. quora.com
| Reaction Type | Reactant | Product | General Conditions |
|---|---|---|---|
| Esterification | Acetyl Chloride | 3-Isopropoxy-2-(methylamino)propyl acetate | Base (e.g., Pyridine) |
| Esterification | Acetic Anhydride | 3-Isopropoxy-2-(methylamino)propyl acetate | Acid or Base Catalyst |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-Isopropoxy-3-methoxy-N-methylpropan-2-amine | Anhydrous polar aprotic solvent (e.g., THF) |
The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. wikipedia.org The presence of the secondary amine group presents a challenge, as it is also susceptible to oxidation. Therefore, chemoselective oxidation methods are required.
Reagents such as Dess-Martin periodinane (DMP) are known for their ability to oxidize primary alcohols to aldehydes under mild conditions with a high tolerance for sensitive functional groups, including N-protected amino alcohols. wikipedia.org Another effective method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like bis(acetoxy)iodobenzene (BAIB) or in copper-catalyzed aerobic oxidation systems. mdpi.comorganic-chemistry.orgnih.gov To prevent oxidation of the amine, the reaction can be carried out under acidic conditions, which protonates the amine, rendering it inert to the oxidant. nih.gov Further oxidation of the intermediate aldehyde to a carboxylic acid can be achieved with stronger oxidizing agents or by modifying the conditions of TEMPO-based systems, such as performing the reaction in the presence of water. wikipedia.orgmdpi.com
| Target Product | Reagent/System | General Conditions |
|---|---|---|
| Aldehyde | Dess-Martin Periodinane (DMP) | Neutral pH, Room Temperature |
| Aldehyde | TEMPO/BAIB | Room Temperature, Dichloromethane |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic conditions, heat |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acidic conditions, Acetone |
Reactions of the Methylamino Group
The secondary methylamino (-NHCH₃) group is nucleophilic and basic, allowing for reactions such as N-alkylation and N-acylation, as well as salt formation.
The secondary amine can be converted to a tertiary amine through N-alkylation using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. This reaction is often rapid and can be performed selectively in the presence of the hydroxyl group by choosing appropriate conditions. For example, methods utilizing the formation of a mixed anhydride intermediate have been shown to achieve selective N-acylation of amino alcohols. google.comgoogleapis.com
| Reaction Type | Reactant | Product | General Conditions |
|---|---|---|---|
| N-Alkylation | Ethyl Iodide | N-Ethyl-3-isopropoxy-N-methylpropan-2-amine | Base, Solvent (e.g., Acetonitrile) |
| N-Acylation | Benzoyl Chloride | N-(3-isopropoxy-1-hydroxypropan-2-yl)-N-methylbenzamide | Base (e.g., Triethylamine) |
As a secondary amine, the methylamino group is basic and readily reacts with both inorganic and organic acids to form ammonium (B1175870) salts. This property is fundamental to its handling and purification. For instance, reaction with hydrochloric acid (HCl) would produce 3-isopropoxy-2-(methylamino)propan-1-ol hydrochloride.
This salt formation is also crucial in the context of chiral resolution for related compounds. In processes for preparing optically active analogs like 3-(methylamino)-1-(2-thienyl)propan-1-ol, diastereomeric salt formation is employed. This involves reacting the racemic amine with a chiral acid, such as optically active mandelic acid or derivatives of tartaric acid (e.g., O,O'-dibenzoyltartaric acid), to form diastereomeric salts that can be separated by crystallization.
Reactions of the Isopropoxy Group
The isopropoxy group (-OCH(CH₃)₂) is an ether linkage, which is generally one of the least reactive functional groups. openstax.org Ethers are stable to most acids, bases, and nucleophiles, making the isopropoxy group robust under the conditions used to modify the hydroxyl and amino functions. libretexts.org
Cleavage of the C-O ether bond requires harsh conditions, typically treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgacs.org This reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2). organicchemistrytutor.com For the isopropoxy group, protonation of the ether oxygen would be followed by nucleophilic attack of the halide ion at the less sterically hindered carbon or via formation of a stable secondary carbocation, leading to the formation of an alcohol and an alkyl halide. Given the structure, cleavage would likely yield 2-halopropane and 2-(methylamino)propane-1,3-diol.
Cleavage and Exchange Reactions
The chemical reactivity of this compound is primarily dictated by its three functional groups: an ether, a secondary amine, and a primary alcohol. The interactions and reactions of this compound are largely theoretical at this stage, as specific studies on its cleavage and exchange reactions are not extensively documented in publicly available scientific literature. However, based on the known reactivity of these functional groups, several potential reactions can be postulated.
The isopropoxy group, an ether linkage, is generally stable and unreactive. Cleavage of this ether bond would necessitate harsh reaction conditions, typically involving strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction mechanism would likely proceed via either an SN1 or SN2 pathway, contingent on the specific reaction conditions. libretexts.orglibretexts.org Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the halide ion. youtube.com
The secondary amine and primary alcohol groups present opportunities for a variety of exchange reactions. The lone pair of electrons on the nitrogen atom of the methylamino group makes it nucleophilic and basic, allowing it to react with electrophiles. Similarly, the hydroxyl group can be protonated and subsequently displaced in nucleophilic substitution reactions.
Synthesis of Advanced Intermediates and Building Blocks for Complex Molecules
While direct applications of this compound in the synthesis of complex molecules are not widely reported, its structural motifs are found in various pharmacologically active compounds. Amino alcohols, in general, are crucial building blocks in medicinal chemistry. For instance, related 3-amino-1-propanol derivatives have been utilized in the synthesis of potent sodium channel blockers and compounds with anti-inflammatory and immunomodulating activities.
The multifunctionality of this compound makes it a versatile, albeit currently underutilized, synthetic intermediate. The presence of the amine and alcohol functionalities allows for the construction of various heterocyclic systems, which are prevalent in many biologically active molecules. mdpi.comresearchgate.netnih.gov For example, the amino and alcohol groups could undergo intramolecular cyclization or intermolecular reactions with other difunctional molecules to form piperidines, morpholines, or other heterocyclic structures.
The potential for this compound to serve as a scaffold for creating diverse molecular libraries is significant. Derivatization of the amino and hydroxyl groups could lead to a wide array of esters, amides, and other functionalized molecules, which could then be screened for biological activity. The isopropoxy group, while generally unreactive, could be modified or cleaved under specific conditions to provide another point for molecular diversity.
Below is a table summarizing the potential synthetic utility of this compound based on the reactivity of its functional groups.
| Functional Group | Potential Reactions for Synthesis | Resulting Structures/Intermediates |
| Secondary Amine | Acylation, Alkylation, Reductive Amination | Amides, Tertiary Amines, Substituted Amines |
| Primary Alcohol | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehydes/Carboxylic Acids |
| Combined Amine and Alcohol | Cyclization Reactions | Heterocyclic compounds (e.g., Oxazines) |
| Ether Linkage | Acid-catalyzed Cleavage | Dihydroxypropane derivatives |
It is important to note that the synthetic applications discussed are based on the general reactivity of the functional groups present in this compound. Further research is required to fully explore and validate its role as a versatile building block in the synthesis of advanced and complex molecules.
Advanced Applications in Chemical Biology Research
Use as Chemical Probes for Receptor/Enzyme Studies (Theoretical Basis)
Theoretically, the structure of 3-Isopropoxy-2-(methylamino)propan-1-ol possesses functionalities that could allow it to act as a chemical probe. The secondary amine and hydroxyl groups offer sites for potential interaction with biological targets such as receptors or enzymes through hydrogen bonding. The isopropoxy group provides a degree of lipophilicity that could influence its distribution and interaction with hydrophobic pockets in proteins.
To function as a chemical probe, the molecule would typically require modification to incorporate a reporter group, such as a fluorescent tag or a radioactive isotope. This would enable the tracking and quantification of its binding to a target. The methylamino group could also be a site for derivatization to attach linkers for affinity chromatography or other pull-down assays to identify its binding partners. However, no published studies were identified that have synthesized or utilized such derivatives of this compound for these purposes.
Application in Supramolecular Chemistry
In the realm of supramolecular chemistry, the ability of this compound to participate in non-covalent interactions would be key. The hydroxyl and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors, suggesting potential for self-assembly or for acting as a guest molecule within a larger host system. The chirality of the molecule could also be exploited to form chiral supramolecular assemblies.
For instance, it could theoretically form host-guest complexes with macrocyclic compounds like cyclodextrins or crown ethers, where the isopropoxy group might be encapsulated within the hydrophobic cavity of the host. Despite these theoretical possibilities, there is a lack of specific research demonstrating the application of this compound in the construction of supramolecular architectures.
Role as Chirality-Inducing Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The structure of this compound, containing a stereocenter and functional groups capable of directing reactions, suggests its potential as a chiral auxiliary. The hydroxyl and amino groups could coordinate to reagents, and the stereocenter could sterically hinder one face of the molecule, leading to a diastereoselective transformation.
The general principle involves attaching the auxiliary to a substrate, performing the desired stereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. While many chiral amino alcohols are utilized as auxiliaries or ligands in asymmetric synthesis, specific examples and detailed research findings on the efficacy and applications of this compound in this role are not documented in scientific literature.
Potential in Advanced Materials Science (e.g., polymer precursors, specialty solvents)
The bifunctional nature of this compound, with its hydroxyl and amino groups, suggests it could theoretically serve as a monomer or a cross-linking agent in the synthesis of polymers. For example, it could potentially be used to create polyurethanes or polyamides with specific properties imparted by the isopropoxy group.
As a specialty solvent, its polar functional groups would allow it to dissolve a range of solutes, while its chiral nature could make it a useful medium for asymmetric reactions or for the separation of enantiomers. The isopropoxy group would also influence its physical properties, such as boiling point and viscosity. However, there is no available data or research to support the actual use of this compound in these material science applications.
Conclusion and Future Directions
Summary of Key Research Findings and Methodological Advancements
There are currently no publicly available research findings or specific methodological advancements concerning the synthesis or analysis of 3-Isopropoxy-2-(methylamino)propan-1-ol. Scientific literature extensively covers related propanolamine (B44665) compounds, which are valued for their diverse pharmacological activities. However, the unique combination of an isopropoxy group at the 3-position and a methylamino group at the 2-position of the propan-1-ol backbone does not appear in the reviewed literature.
Remaining Challenges in Synthesis and Characterization
Given the absence of established synthetic routes, the primary challenge is the de novo design of a viable and efficient synthesis for this compound. Potential synthetic strategies might be hypothesized based on general organic chemistry principles for synthesizing amino alcohols, but no specific methods for this target molecule have been published.
Similarly, without a sample of the compound, no characterization data (such as NMR, IR, Mass Spectrometry, or crystallographic data) is available. The first challenge would be to synthesize and isolate the compound in a pure form, which would then allow for its full spectroscopic and physical characterization.
Future Prospects for Theoretical and Computational Investigations
In the absence of experimental data, theoretical and computational chemistry could offer initial insights into the properties of this compound. Future computational studies could focus on:
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule.
Spectroscopic Prediction: Simulating NMR, IR, and other spectral data to aid in the future characterization of a synthesized sample.
Physicochemical Properties: Calculating properties such as solubility, lipophilicity (logP), and potential for hydrogen bonding.
Reactivity Prediction: Modeling the molecule's reactivity to guide the development of synthetic pathways.
These theoretical investigations remain purely prospective until the compound is synthesized and experimental data can be used for validation.
Emerging Applications and Potential Research Avenues
As there is no existing research on this compound, there are no emerging applications. The primary research avenue would be the initial synthesis and characterization of the molecule. Following a successful synthesis, future research could explore its potential in various fields, guided by the properties of structurally similar compounds. For instance, many propanolamine derivatives are investigated for their potential as:
Pharmaceutical agents (e.g., beta-blockers, antidepressants).
Building blocks in organic synthesis.
Ligands in coordination chemistry.
However, any potential application for this compound is entirely speculative at this stage and would require extensive future research, starting with its fundamental synthesis and characterization.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Isopropoxy-2-(methylamino)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via arylation of amino alcohol precursors. For example, sodium amide and dimethyl sulfoxide (DMSO) are effective in facilitating nucleophilic substitution reactions, as demonstrated in duloxetine synthesis using structurally similar intermediates . Reaction variables such as temperature (60–80°C), solvent polarity, and catalyst choice (e.g., NaNH₂) significantly impact yield. Optimizing stoichiometric ratios of reagents (e.g., 1-fluoronaphthalene as an arylating agent) can reduce byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm functional groups (isopropoxy, methylamino) and stereochemistry.
- IR : Identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 161.23 g/mol) and fragmentation patterns.
PubChem and ChemIDplus provide reference spectral data for cross-validation .
Q. What strategies are recommended for ensuring the stability of this compound during storage and experimental use?
- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation. Use amber glass vials to minimize photodegradation. Purity should be monitored via HPLC before critical experiments, as impurities can accelerate decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?
- Methodological Answer : Discrepancies often arise from variations in catalysts, solvents, or purification methods. For instance, sodium amide efficiency depends on moisture exclusion , while DMSO’s hygroscopic nature may alter reaction kinetics. Systematic Design of Experiments (DoE) can isolate critical factors (e.g., temperature vs. catalyst loading) .
Q. What chromatographic methods are optimal for separating enantiomers of this compound?
- Methodological Answer : Chiral HPLC columns (e.g., Chiralpak® IA/IB) with polar organic mobile phases (hexane:isopropanol, 90:10) resolve enantiomers. Retention times and elution order should be validated using circular dichroism (CD) or optical rotation measurements. Racemic mixtures require careful baseline separation to avoid false positives in bioactivity assays .
Q. What computational tools are available for predicting synthetic routes and optimizing reaction conditions?
- Methodological Answer : Retrosynthetic AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose viable pathways. Quantum mechanical calculations (DFT) model transition states for stereoselective reactions. PubChem’s structure-activity relationship (SAR) data aids in predicting byproducts .
Q. How does the stereochemistry of this compound affect its biological interactions, and what methods validate this?
- Methodological Answer : Enantiomers may exhibit divergent receptor binding affinities. For example, (S)-enantiomers often show higher bioactivity in β-adrenergic receptor studies. Validation methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
